(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole and quinoline moieties, followed by their coupling through an acrylate linkage. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting properties such as antimicrobial, antiviral, or anticancer activities. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of quinoline and benzimidazole are often explored for their pharmacological properties. This compound could be investigated for its potential as a drug candidate for treating various diseases.
Industry
Industrially, such compounds may find applications in the development of new materials, dyes, and other chemical products. Their stability and reactivity make them suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and benzimidazole derivatives, such as:
- 4-phenylquinoline
- 2-phenylbenzimidazole
- 3-(1H-benzo[d]imidazol-2-yl)acryloyl derivatives
Uniqueness
What sets (E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one apart is its unique combination of the benzimidazole and quinoline moieties, linked through an acrylate group. This structure may confer unique biological activities and chemical reactivity, making it a compound of interest for further study.
Properties
Molecular Formula |
C25H17N3O2 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[(E)-3-(1H-benzimidazol-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17N3O2/c29-21(14-15-22-26-19-12-6-7-13-20(19)27-22)24-23(16-8-2-1-3-9-16)17-10-4-5-11-18(17)28-25(24)30/h1-15H,(H,26,27)(H,28,30)/b15-14+ |
InChI Key |
JMHGWNZBVSPKBH-CCEZHUSRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.